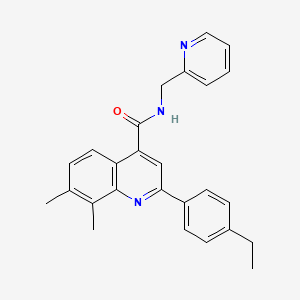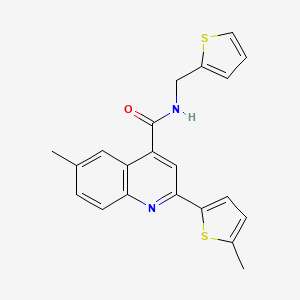
2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
描述
2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, also known as EMD 534085, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is a quinoline-based small molecule inhibitor that has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
作用机制
The mechanism of action of 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the NS5B polymerase, which is involved in the replication of hepatitis C virus.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 has also been shown to induce apoptosis in cancer cells, and to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 is its broad range of biological activities, which makes it a useful tool for studying various biological processes. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, which makes it a useful tool for studying these diseases. Additionally, 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 has been shown to have good bioavailability and pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
未来方向
There are several future directions for the study of 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085. One area of research is the development of analogs of this compound with improved potency and selectivity. Another area of research is the study of the mechanism of action of 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085, which is not fully understood. Additionally, there is potential for the use of 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 in the treatment of various diseases, including inflammatory diseases, cancer, and viral infections. Further studies are needed to explore the potential therapeutic applications of this compound.
科学研究应用
2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 has been widely used in scientific research for its potential therapeutic properties. This compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and hepatitis C virus.
属性
IUPAC Name |
2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-4-19-9-11-20(12-10-19)24-15-23(22-13-8-17(2)18(3)25(22)29-24)26(30)28-16-21-7-5-6-14-27-21/h5-15H,4,16H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUNUPMCVKUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268877.png)
![6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4268883.png)
![methyl 5-methyl-2-[({[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4268885.png)
![methyl 4-ethyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268889.png)
![methyl 4-ethyl-5-methyl-2-({[2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268905.png)
![methyl 4-ethyl-2-[({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268913.png)
![5-ethyl-2-mercapto-6-methyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268919.png)
![4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B4268934.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4268938.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4268951.png)
![6-methoxy-2-(5-methyl-2-furyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268961.png)
![4-ethyl-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268967.png)
![6-methyl-2-(5-methyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268975.png)
